N-Cyclohexylbutanamide is classified as a secondary amide due to the presence of a cyclohexyl group attached to the nitrogen atom. Its CAS Registry Number is 1199-87-7, and it is indexed under various chemical databases, including PubChem and Sigma-Aldrich . This compound can be synthesized from various precursors and is often utilized in the synthesis of more complex organic molecules.
The synthesis of N-Cyclohexylbutanamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with butyric acid or its derivatives under controlled conditions. The general reaction can be outlined as follows:
The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid, followed by dehydration to form the amide product. Key parameters such as temperature, reaction time, and solvent choice significantly influence yield and purity.
N-Cyclohexylbutanamide features a cyclohexyl group attached to a butanamide backbone. The structural representation can be described as follows:
The molecular structure can be visualized using computational chemistry software that allows for 3D modeling, providing insights into steric hindrance and potential reactivity sites.
N-Cyclohexylbutanamide can participate in various chemical reactions typical for amides:
These reactions are significant for modifying its structure or synthesizing derivatives that may have enhanced biological activity or different properties.
The mechanism of action for N-Cyclohexylbutanamide primarily relates to its role as a precursor in synthetic pathways for bioactive compounds. For instance, it has been noted as a reactant in synthesizing Cilostazol, a phosphodiesterase III inhibitor with therapeutic applications in treating peripheral vascular disease.
As part of its action mechanism:
N-Cyclohexylbutanamide exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and industrial applications.
N-Cyclohexylbutanamide has diverse applications across various fields:
N-Cyclohexylbutanamide belongs to the carboxylic acid amide family, characterized by a carbonyl group (C=O) linked to a nitrogen atom. Its systematic IUPAC name, N-Cyclohexylbutanamide, precisely defines its structure: a butanamide backbone (a four-carbon aliphatic chain with the amide group at C1) and a cyclohexyl group attached to the nitrogen atom. This follows standard amide nomenclature rules where the alkyl substituent on nitrogen is prefixed with "N-" to denote attachment to the nitrogen atom. The cyclohexyl group adopts a non-planar chair conformation, influencing the molecule’s overall stereoelectronic properties. Structurally, it is classified as a tertiary amide due to the substitution of one hydrogen on the amide nitrogen with an alkyl group (cyclohexyl), distinguishing it from primary (unsubstituted) and secondary (monosubstituted) amides. The butanoyl chain provides hydrophobic character, while the amide bond offers polarity and hydrogen-bonding capability [6].
Table 1: Nomenclature and Structural Features of N-Cyclohexylbutanamide
Feature | Description |
---|---|
Systematic IUPAC Name | N-Cyclohexylbutanamide |
Molecular Formula | C₁₀H₁₉NO (derived from C₄H₉CONHC₆H₁₁) |
Amide Classification | Tertiary amide (N-disubstituted) |
Key Functional Groups | Carboxamide group (–CON<), Butanoyl chain (–C₃H₇C=O), Cyclohexyl substituent |
Representative SMILES | O=C(NC1CCCCC1)CCC |
The synthesis of N-substituted butanamides emerged during mid-20th-century investigations into amide coupling reactions, driven by the need to modulate the physicochemical properties of aliphatic amides. While no single publication is credited with the "discovery" of N-Cyclohexylbutanamide, its preparation became feasible with advances in activating agents like thionyl chloride or carbodiimides, which facilitated the coupling of butanoic acid with cyclohexylamine. Early reports of structurally analogous compounds, such as N-Cyclohexylbenzamide (CAS 1759-68-8), documented in chemical registries by the 1960s, provided foundational methodologies later adapted for aliphatic variants [4]. The compound’s significance grew with the recognition that N-cyclohexyl substitution enhances lipophilicity and metabolic stability compared to unsubstituted amides, making it a valuable scaffold in agrochemical and pharmaceutical research. Its historical development mirrors broader trends in amide chemistry, where N-alkylation strategies were optimized to improve bioavailability and synthetic versatility [4] [6].
In organic synthesis, N-Cyclohexylbutanamide serves as a versatile building block due to the reactivity of its amide bond and the steric bulk of its cyclohexyl group. It participates in Weinreb ketone synthesis and transamidation reactions, enabling the controlled construction of complex carbonyl-containing molecules. Its lipophilic cyclohexyl moiety also makes it a useful solvent additive for modulating reaction polarity.
Pharmacologically, while direct studies on N-Cyclohexylbutanamide are limited, its structural analogs—particularly N-cyclohexyl benzamides—exhibit notable bioactivities. For example, benzamide derivatives demonstrate inhibitory effects against enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are targets for treating Alzheimer’s disease and glaucoma, respectively [3]. The butanamide chain, being more flexible than rigid aromatic rings, may enhance binding to enzymes with deep hydrophobic pockets. Research on compounds like 3-methyl-N-cyclohexylbutanamide (CAS R50476) further suggests that branching near the carbonyl can alter steric interactions with biological targets, potentially optimizing selectivity [6]. This positions N-Cyclohexylbutanamide as a promising candidate for developing enzyme inhibitors or allosteric modulators.
Table 2: Pharmacological Relevance of N-Cyclohexylbutanamide Analogs
Structural Analog | Reported Bioactivity | Potential Application |
---|---|---|
N-Cyclohexylbenzamide derivatives | Acetylcholinesterase inhibition (Ki values: 8.91–34.02 nM) [3] | Alzheimer’s disease therapeutics |
Benzamide-sulfonamide hybrids | Carbonic anhydrase I/II inhibition (Ki: 4.07–37.16 nM) [3] | Antiglaucoma/antiepileptic agents |
3-methyl-N-cyclohexylbutanamide | Not explicitly reported, but structural features suggest enhanced target selectivity [6] | Drug design for metabolic disorders |
Future research directions should explore the direct enzyme inhibition profiles of N-Cyclohexylbutanamide and its derivatives, leveraging its balanced lipophilicity and conformational flexibility. [3] [6]
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1